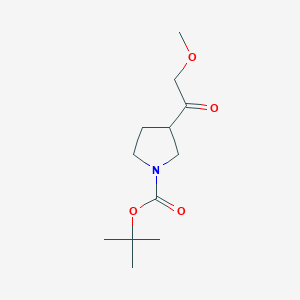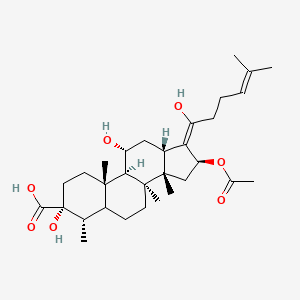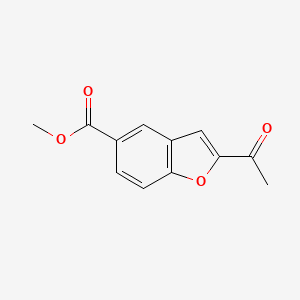
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazoline derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazoline ring. The reaction can be summarized as follows:
Starting Materials: 3-fluoroaniline, glyoxal, ammonium acetate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions.
Major Products Formed:
Oxidation: Imidazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoline derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a ligand for imidazoline receptors. It is used in binding studies to understand receptor-ligand interactions and to develop new therapeutic agents targeting these receptors.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an antihypertensive agent due to its interaction with imidazoline receptors.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with imidazoline receptors. These receptors are involved in the regulation of blood pressure and other physiological processes. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with imidazoline receptors is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
- N-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Comparison: N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring This fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions
Propriétés
Formule moléculaire |
C9H10FN3 |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10FN3/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5H2,(H2,11,12,13) |
Clé InChI |
CZPBBJWRHWAPIO-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)









![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)


![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)
